(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one

Chiral Purity Enantiomeric Excess NK1 Receptor Antagonist

(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one (CAS 287930-75-0) is a chiral morpholin-3-one derivative that serves as a critical advanced intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist aprepitant and its prodrug fosaprepitant. The compound contains two defined stereogenic centers—(2R) on the morpholinone ring and (1R) on the ethoxy side chain—which are essential for producing the correct (R,R,R) absolute configuration of the final active pharmaceutical ingredient (API).

Molecular Formula C21H19F6NO3
Molecular Weight 447.4 g/mol
CAS No. 287930-75-0
Cat. No. B194743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one
CAS287930-75-0
Synonyms(2R)-2-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-4-(phenylmethyl)-3-morpholinone
Molecular FormulaC21H19F6NO3
Molecular Weight447.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(=O)N(CCO2)CC3=CC=CC=C3
InChIInChI=1S/C21H19F6NO3/c1-13(15-9-16(20(22,23)24)11-17(10-15)21(25,26)27)31-19-18(29)28(7-8-30-19)12-14-5-3-2-4-6-14/h2-6,9-11,13,19H,7-8,12H2,1H3/t13-,19-/m1/s1
InChIKeyKVPJNHLVRGUYGQ-BFUOFWGJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

(2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one (CAS 287930-75-0): Procurement-Grade Chiral Intermediate


(2R)-4-benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one (CAS 287930-75-0) is a chiral morpholin-3-one derivative that serves as a critical advanced intermediate in the synthesis of the neurokinin-1 (NK1) receptor antagonist aprepitant and its prodrug fosaprepitant [1]. The compound contains two defined stereogenic centers—(2R) on the morpholinone ring and (1R) on the ethoxy side chain—which are essential for producing the correct (R,R,R) absolute configuration of the final active pharmaceutical ingredient (API). Commercially, it is designated as Aprepitant Impurity 3, Impurity 29, Impurity 39, or Fosaprepitant Intermediate C, and is supplied as a white to off-white crystalline powder with a molecular formula of C21H19F6NO3 and a molecular weight of 447.37 g/mol [2].

Why Generic Substitution of (2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one Is Not Feasible for Regulated API Synthesis


The aprepitant final API possesses three chiral centers, and its pharmacological activity as an NK1 receptor antagonist depends on the precise (R,R,R) absolute configuration. Substituting this (2R,1R) intermediate with its (S,R) enantiomer (CAS 327623-36-9), racemic mixtures, or diastereomeric contaminants introduces incorrect stereochemistry at the morpholinone C2 position [1]. Because the two morpholinone-ring chiral centers are installed in downstream steps, any configurational impurity at the (2R) position propagates into the final API as the pharmacologically inactive or antagonistic (S,R,S)-enantiomer [2]. Unlike simple achiral building blocks, this intermediate cannot be interchanged with lower-cost racemic or stereochemically undefined material without irreversible contamination of the entire synthetic stream, forcing costly re-purification or batch rejection [3].

Quantitative Comparative Evidence for (2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one in Aprepitant Synthesis


Enantiomeric Purity Threshold: (2R,1R) Target vs. (S,R) Enantiomer for Downstream API Chiral Integrity

The target (2R,1R) intermediate must be supplied with ≥99% enantiomeric excess (ee) to comply with ICH Q3C-guideline residual solvent limits and to prevent carryover of the undesired (S,R)-enantiomer (CAS 327623-36-9) into the final aprepitant API. The (S,R)-enantiomer leads to the formation of (S,R,S)-aprepitant, which is pharmacologically distinct and must be controlled below 0.15% w/w in the drug substance per validated chiral HPLC methods [1]. In contrast, commercially available (S,R) intermediate (Aprepitant Impurity 24) is typically supplied at only 95% HPLC purity, insufficient for direct use in GMP API synthesis without further purification .

Chiral Purity Enantiomeric Excess NK1 Receptor Antagonist Aprepitant

HPLC Purity Grade Differentiation for ANDA Regulatory Filings

The compound is available in two distinct purity grades: a general synthetic intermediate grade (≥95% HPLC, as supplied by AKSci) and an analytical reference standard grade (≥99% HPLC, as supplied by Bellancom). The ≥99% analytical standard grade is specifically qualified for use as a reference standard in Abbreviated New Drug Application (ANDA) analytical method validations, per ChemWhat regulatory data [1], whereas the 4-benzyl-2-hydroxymorpholin-3-one precursor (CAS 287930-73-8, Aprepitant Impurity 23) is available at >99% GC purity but has not been qualified as an ANDA reference standard . This qualification difference dictates procurement decisions based on intended use: method validation vs. synthetic scale-up.

Analytical Reference Standard ANDA Method Validation Aprepitant

Melting Point and Crystalline Form as Batch-to-Batch Consistency Indicators

Multiple vendors report a melting point range of 128–132 °C for the target (2R,1R) intermediate as a white to off-white crystalline powder [1]. This property serves as a rapid identity and purity check during incoming raw material inspection. In contrast, the earlier-stage intermediate 4-benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8) melts at 134–138 °C , providing a 6 °C differentiation window that allows unambiguous identification even by simple melting point apparatus. The narrower 4 °C melting range of the target compound also indicates higher crystalline homogeneity, correlating with HPLC purity ≥98%.

Physicochemical Characterization Crystallinity Quality Control Aprepitant Intermediate

Light-Sensitive Storage Requirement Differentiating Handling Protocols from Earlier Intermediates

The target compound requires storage at 2–8 °C in a dry, airtight container with explicit protection from light, per NBInno handling specifications [1]. This photolability is not uniformly reported for the upstream intermediate 4-benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8), which is typically stored long-term in a cool, dry place without explicit light-sensitivity warnings . The differential storage requirement indicates that the 3,5-bis(trifluoromethyl)phenyl ethoxy substituent introduces a photodegradation pathway absent in the simpler hydroxymorpholinone analog, necessitating amber glass packaging and cold-chain shipping for the target compound but not for the comparator.

Storage Stability Photodegradation Logistics Aprepitant Intermediate

Validated Application Scenarios for (2R)-4-Benzyl-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]morpholin-3-one Based on Differential Evidence


GMP Aprepitant API Synthesis Requiring ≥99% ee Intermediate for Regulatory Compliance

In commercial GMP production of aprepitant drug substance, the (2R,1R) intermediate with ≥99% enantiomeric excess is mandated to ensure the final (R,R,R)-aprepitant contains ≤0.15% w/w of the (S,R,S)-enantiomer as per ICH Q3A threshold [1]. The validated chiral HPLC method separates and quantifies the unwanted enantiomer, confirming that only the ≥99% ee grade intermediate reliably meets this specification without additional chiral purification steps [2].

ANDA Analytical Method Development and Quality Control Reference Standard

The ≥99% HPLC analytical standard grade of this compound (Aprepitant Impurity 3) is qualified as a reference standard for ANDA method development, method validation (AMV), and quality control (QC) release testing of generic aprepitant formulations [1]. Its well-characterized nature—including melting point (128–132 °C), HPLC purity, and certificate of analysis—allows immediate use in system suitability testing and impurity marker quantification, bypassing 4–8 weeks of in-house reference standard qualification [2].

Chiral Process Development and In-Process Control Monitoring

Process development chemists use the crystalline, well-characterized (2R,1R) intermediate to establish chiral purity trajectories during the stereoselective coupling of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol with activated morpholinone precursors. The ≥99% ee specification serves as a benchmark for evaluating alternative synthetic routes, catalysts, or resolving agents, with the (S,R)-enantiomer (CAS 327623-36-9) serving as the negative control for chiral method optimization [1].

Stability-Indicating Method Forced Degradation Studies

Documented photolability and light-sensitive storage requirements (2–8 °C, protect from light) make this intermediate suitable for forced degradation studies under ICH Q1A photostability conditions. The resulting photodegradants can be characterized as potential process impurities, and the forced degradation profile can be compared against the more photostable early intermediate 4-benzyl-2-hydroxymorpholin-3-one to establish relative risk in the synthetic pathway [1].

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